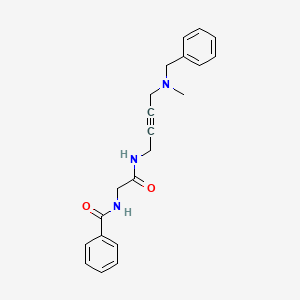

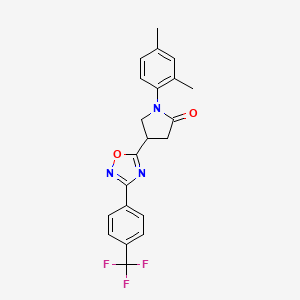

![molecular formula C13H18N2O5S B2483812 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid CAS No. 2411249-59-5](/img/structure/B2483812.png)

2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molecules containing morpholine and thiazole structures involves various chemical reactions. One approach includes the reaction of benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol, yielding optically active morpholinecarboxylic acid derivatives (Kogami & Okawa, 1987). Another method involves a domino-reaction for synthesizing thiazol-2-yl and morpholine derivatives, indicating the versatility of chemical synthesis techniques for such compounds (Fathalla, Pazdera, & Marek, 2002).

Molecular Structure Analysis

The molecular and crystal structure of similar compounds has been extensively analyzed, revealing insights into their conformation and intermolecular interactions. For instance, the crystal structure of a Mannich base with a morpholine and benzothiazole structure demonstrates the compound's conformation stabilized by weak hydrogen bonds and π interactions (Franklin et al., 2011).

Chemical Reactions and Properties

Morpholine and thiazole derivatives participate in various chemical reactions, leading to the formation of compounds with significant biological activity. The interaction between morpholine derivatives and phenacyl bromides, for example, produces compounds with potential pharmacological applications (Fathalla, Pazdera, & Marek, 2002). These reactions underscore the chemical versatility and potential utility of morpholine and thiazole derivatives in scientific research.

Physical Properties Analysis

The physical properties of these compounds, such as crystallinity, melting points, and solubility, are crucial for their application in various fields. Structural analyses, such as X-ray diffraction, provide valuable information on the crystal lattice, molecular conformation, and potential intermolecular interactions that influence the physical properties of these compounds (Mironova et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are essential for understanding the potential applications and limitations of these compounds. Studies on their synthesis, reaction mechanisms, and interaction with other chemicals offer insights into their chemical behavior and potential as building blocks for more complex molecules (Gul et al., 2017).

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Reactions

The synthesis of complex morpholine and thiazole derivatives involves various chemical reactions that yield compounds with potential applications in medicinal chemistry and material science. For instance, the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds through domino reactions showcases the versatility of these chemical frameworks in generating bioactive molecules (Fathalla, Pazdera, & Marek, 2002). Similarly, the preparation of 1,2,5-thiadiazole derivatives highlights the synthetic adaptability of thiazole compounds for various applications, including antibacterial activities and DNA cleavage potential (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Biological Activities and Potential Applications

Morpholine and thiazole derivatives exhibit a wide range of biological activities, making them valuable in the development of new therapeutic agents. For example, 4-(1,3-Thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, demonstrating their potential in cancer therapy (Alexander et al., 2008). The antimicrobial properties of new 1,2,4-triazole derivatives containing the morpholine moiety further illustrate the chemical diversity and therapeutic potential of these compounds (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

QSAR Analysis and Molecular Design

QSAR (Quantitative Structure-Activity Relationship) analysis of derivatives containing morpholine and thiazole groups provides insights into the structural parameters influencing their biological activities. This approach aids in the design of new compounds with enhanced efficacy and reduced toxicity, emphasizing the role of computational methods in drug discovery (Drapak et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-13(2,3)20-12(18)15-4-5-19-9(6-15)10-14-8(7-21-10)11(16)17/h7,9H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQAAASTXCZQBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC(C1)C2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

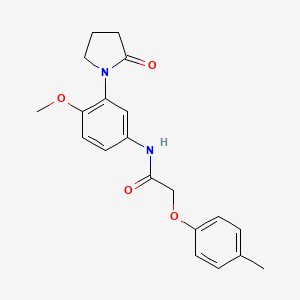

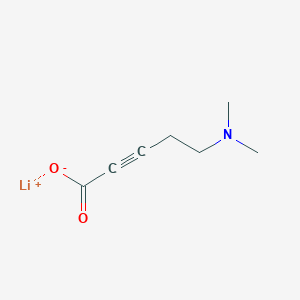

![4-((2,4-dioxo-1-(2-oxo-2-(phenylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2483729.png)

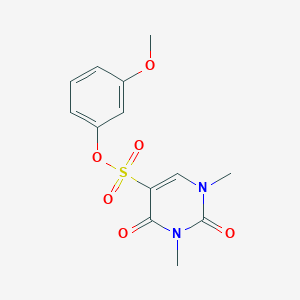

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

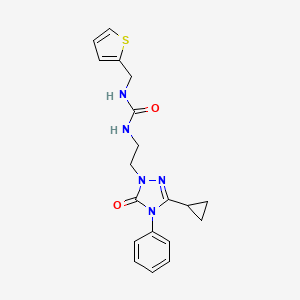

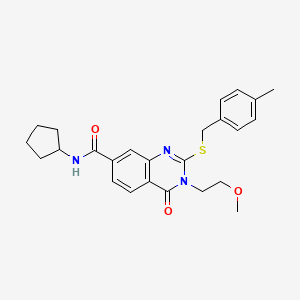

![methyl 2-[1-(3,5-dichlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B2483734.png)

![3-ethyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2483735.png)

![N-(2,5-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483746.png)

![Ethyl 2-methyl-5-[(4-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483750.png)

![2-cyclopentyl-N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B2483752.png)